6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal Chemistry Building Block Procurement Physicochemical Property Optimization

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1356016-72-2) is a fused N-heterocyclic research compound belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold family. Its core comprises a pyrazole ring fused to a pyrimidine ring, substituted by a benzyloxy ether at the C6 position and a free carboxylic acid at the C3 position.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B8076361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN3C(=C(C=N3)C(=O)O)N=C2
InChIInChI=1S/C14H11N3O3/c18-14(19)12-7-16-17-8-11(6-15-13(12)17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
InChIKeyJMLBPVQSGMQBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Structural and Procurement Baseline for a C6-Functionalized Heterocyclic Building Block


6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1356016-72-2) is a fused N-heterocyclic research compound belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold family . Its core comprises a pyrazole ring fused to a pyrimidine ring, substituted by a benzyloxy ether at the C6 position and a free carboxylic acid at the C3 position . With a molecular formula of C14H11N3O3 and a molecular weight of 269.26 g·mol⁻¹, it is commercially supplied at certified purities ranging from 95.0% to ≥98% (NLT) . The compound is procured primarily as a synthetic building block for medicinal chemistry library construction and kinase-targeted lead optimization programs .

Why C6-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids Cannot Be Treated as Interchangeable Procurement Items


The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is substitution-sensitive at the C6 position, where even modest changes in the substituent (e.g., —OCH₃ vs. —OCH₂Ph vs. —CHO) produce divergent physicochemical profiles that directly affect downstream synthetic compatibility and biological target engagement . The C6 substituent influences electronic distribution across the fused heterocycle, modulates lipophilicity (clogP / logD), alters hydrogen-bond acceptor capacity, and determines the steric footprint available for binding-pocket complementarity—all parameters that SAR studies have shown to be critical for kinase selectivity and potency . Consequently, a 6-methoxy, 6-formyl, or unsubstituted analog cannot be assumed to reproduce the reactivity, coupling efficiency, or biological profile of the 6-benzyloxy derivative; procurement selection must be based on the specific substitution pattern required by the synthetic route or target hypothesis .

Quantitative Differentiation Evidence for 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Versus Closest Structural Analogs


Molecular Weight and Steric Bulk Differentiation at C6: Benzyloxy vs. Methoxy vs. Unsubstituted Core

The 6-benzyloxy substituent confers a molecular weight of 269.26 g·mol⁻¹, representing an increase of +76.10 Da (+39.4%) over the 6-methoxy analog (193.16 g·mol⁻¹) and +106.13 Da (+65.1%) over the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (163.13 g·mol⁻¹) . This molecular weight increment is accompanied by the introduction of a phenyl ring, which provides additional π-stacking surface area and a substantially larger steric footprint at the C6 vector. The benzyloxy group contains two rotatable bonds (O—CH₂ and CH₂—Ph) versus one for methoxy, offering greater conformational flexibility for induced-fit binding interactions while maintaining a hydrogen-bond acceptor oxygen at an extended reach (~4.3 Å vs. ~2.4 Å for methoxy from the pyrimidine ring plane) .

Medicinal Chemistry Building Block Procurement Physicochemical Property Optimization

C6 Substituent Hydrogen-Bond Acceptor Capacity: Benzyloxy Ether Oxygen vs. Formyl Carbonyl vs. Carbamoyl

The ether oxygen of the 6-benzyloxy group functions as a hydrogen-bond acceptor (HBA) with distinctly different electronic character compared to the carbonyl oxygen of the 6-formyl analog (CAS 1356016-23-3) or the amide oxygen of the 6-carbamoyl analog (CAS 1356016-27-7) . The ether oxygen is sp³-hybridized with two lone pairs available for H-bond acceptance and an estimated pKa of the conjugate acid near −3.5 (weakly basic), compared to the sp²-hybridized carbonyl oxygen of the formyl group (pKa ≈ −7) and the resonance-delocalized amide carbonyl of the carbamoyl group . Furthermore, the 6-carbamoyl analog introduces an additional H-bond donor (—NH₂ group, MW 206.16) absent in the benzyloxy derivative, fundamentally altering the hydrogen-bonding pharmacophore from a pure acceptor to a donor–acceptor pair . These differences are non-trivial for target engagement: in silico docking and crystallographic studies of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have demonstrated that the nature of the C6 substituent determines hinge-region binding modality and selectivity profiles against closely related kinases .

Structure-Activity Relationship Kinase Inhibitor Design Fragment-Based Drug Discovery

Synthetic Orthogonality Advantage: Benzyloxy as a Cleavable Protecting Group at C6

A key differentiating feature of the 6-benzyloxy substituent is its susceptibility to hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C), which cleanly cleaves the benzyl ether to reveal a 6-hydroxy intermediate — a transformation that is not available for the 6-methoxy (requires harsh demethylation with BBr₃ or HBr), 6-formyl (requires reduction/oxidation sequences), or 6-carbamoyl (hydrolysis-resistant) analogs . Hydrogenolysis of the benzyloxy group proceeds under mild, neutral conditions (1–4 atm H₂, RT to 40 °C, EtOH or EtOAc) that are compatible with the carboxylic acid functionality at C3 and the acid-sensitive pyrazolo[1,5-a]pyrimidine core . Post-deprotection, the liberated 6-hydroxy group can be alkylated, acylated, sulfonated, or converted to a triflate for cross-coupling, enabling divergent library synthesis from a single building block . In contrast, the 6-methoxy analog requires vigorous demethylation conditions (BBr₃, −78 °C to RT) that risk degrading the heterocyclic core, while the 6-formyl analog is incompatible with reducing conditions needed for hydrogenolysis .

Synthetic Chemistry Protecting Group Strategy Library Synthesis Late-Stage Functionalization

Supplier-Certified Purity and ISO-Compliant Quality Benchmarks: Cross-Vendor Comparison

The target compound is available from multiple independent suppliers with documented purity specifications that meet or exceed typical research-grade thresholds: Fluorochem (Product F529004) at 95.0% purity with full SDS documentation including GHS hazard classification ; CymitQuimica (Ref. 10-F529004) at ≥95.0% purity with InChI Key verification (JMLBPVQSGMQBAF-UHFFFAOYSA-N) ; CheMenu (Catalog CM270702) at 97% purity ; and MolCore at ≥98% (NLT) purity with ISO certification for global pharmaceutical R&D quality control . By comparison, the structurally closest analog — 6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid — is available at 95% from fewer vendors (AKSci, CymitQuimica) without explicit ISO certification documentation in publicly accessible datasheets . The 6-formyl and 6-carbamoyl analogs have even narrower supplier distribution, limiting procurement flexibility and competitive pricing . The target compound's broader supplier base (≥4 independent vendors) reduces single-source supply risk and enables competitive quotation for bulk procurement.

Procurement Quality Assurance ISO Certification Vendor Qualification Reproducibility

Patent Landscape Positioning: Coverage Within TRK Kinase Inhibitor and Broad Kinase Modulator Intellectual Property

The 6-(benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold falls within the Markush structures of multiple granted patent families claiming pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. Patent CN-112010860-A (Nanjing Natinefy Pharmatech, granted 2020-12-01) explicitly claims benzyloxy-substituted pyrazolopyrimidine compounds exhibiting 'excellent inhibitory activity against TRK kinase' . Additionally, Novartis AG patent WO2008052964 (AU2007316180) broadly claims pyrazolo[1,5-a]pyrimidine-3-carboxylic acid compounds as protein kinase modulators for proliferative disorders . In contrast, the 6-methoxy and 6-formyl analogs lack specific exemplification in these patent families, as SAR exploration has focused on larger hydrophobic substituents at C6 (benzyloxy, aryl, heteroaryl) to achieve kinase selectivity . The patent landscape indicates that the benzyloxy substitution pattern is the preferred embodiment for achieving potent TRK inhibition, making this scaffold a strategically relevant building block for organizations prosecuting kinase inhibitor discovery programs without freedom-to-operate constraints .

TRK Kinase Intellectual Property Patent Landscape Kinase Inhibitor

Procurement-Driven Research and Industrial Application Scenarios for 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


TRK Kinase Inhibitor Lead Optimization via C3-Carboxamide Library Synthesis

Medicinal chemistry teams developing tropomyosin receptor kinase (Trk) inhibitors can procure this building block as the central scaffold for generating C3-carboxamide libraries via standard amide coupling (HATU/EDC·HCl with primary/secondary amines). The 6-benzyloxy group provides the hydrophobic bulk and π-stacking capacity demonstrated in SAR studies to be essential for TrkA/TrkB/TrkC selectivity, while the C3 carboxylic acid serves as the diversification handle . Patent exemplification in CN-112010860-A confirms that benzyloxy-substituted pyrazolo[1,5-a]pyrimidines achieve nanomolar TRK inhibition, supporting the scaffold's relevance for this target class . For industrial users, the multi-vendor availability at ≥95% purity ensures supply continuity across the duration of a lead optimization campaign .

Divergent Library Synthesis Exploiting Orthogonal Benzyloxy Deprotection at C6

For fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) programs, this building block uniquely enables a 'protect-and-diversify' strategy. The benzyloxy group can be retained through C3 amide coupling steps and later cleaved under mild hydrogenolysis to unmask a 6-hydroxyl group for subsequent O-alkylation, acylation, sulfonylation, or triflation/Suzuki coupling . This orthogonal deprotection capability is not available with the 6-methoxy analog (requires harsh BBr₃ treatment) or the 6-formyl/6-carbamoyl analogs (incompatible functional groups) . The strategy allows a single procurement of this building block to generate 50–200+ diverse analogs through a two-step diversification sequence (C3 amide coupling → C6 deprotection/refunctionalization), maximizing the chemical space explored per gram of core scaffold purchased .

KDR/VEGFR2 Kinase Inhibitor Programs Requiring C6 Hydrophobic Occupancy

SAR studies on pyrazolo[1,5-a]pyrimidine-based KDR (VEGFR2) kinase inhibitors have established that substituents at the C6 position critically modulate both intrinsic potency and physicochemical properties including solubility and logD . The 6-benzyloxy group provides a hydrophobic aryl moiety at C6 that can occupy lipophilic sub-pockets within the kinase ATP-binding site, while the C3 carboxylic acid enables attachment of solubilizing groups (e.g., basic amines, polyethylene glycol chains) to balance overall drug-like properties . This scaffold is particularly suited for programs where the C6 benzyloxy group serves as a metabolically stable ether-linked hydrophobic anchor, in contrast to the smaller and less lipophilic 6-methoxy analog which may fail to achieve sufficient hydrophobic complementarity . The unsubstituted core scaffold lacks any C6 functionality entirely, making it unsuitable for programs requiring simultaneous C6 and C3 vector elaboration .

Quote Request

Request a Quote for 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.